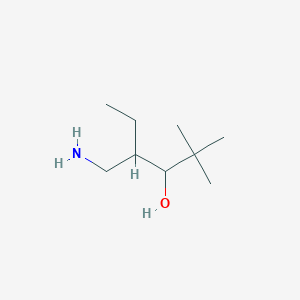

4-(Aminomethyl)-2,2-dimethylhexan-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Aminomethyl)-2,2-dimethylhexan-3-ol is an organic compound with a unique structure that includes an aminomethyl group attached to a dimethylhexanol backbone

Métodos De Preparación

The synthesis of 4-(Aminomethyl)-2,2-dimethylhexan-3-ol can be achieved through several routes. One common method involves the reductive amination of a suitable precursor, such as a ketone or aldehyde, with an amine source. This reaction typically requires a reducing agent like sodium borohydride (NaBH4) or sodium cyanoborohydride (NaCNBH3) to facilitate the formation of the aminomethyl group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

4-(Aminomethyl)-2,2-dimethylhexan-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can further modify the compound, often using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Aplicaciones Científicas De Investigación

4-(Aminomethyl)-2,2-dimethylhexan-3-ol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-(Aminomethyl)-2,2-dimethylhexan-3-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. This compound may also participate in metabolic pathways, where it is converted into active metabolites that exert biological effects .

Comparación Con Compuestos Similares

4-(Aminomethyl)-2,2-dimethylhexan-3-ol can be compared with other similar compounds, such as:

4-(Aminomethyl)benzoic acid: This compound has a similar aminomethyl group but is attached to a benzoic acid backbone, giving it different chemical properties and applications.

4-(Aminomethyl)indole: Another compound with an aminomethyl group, but attached to an indole structure, which is commonly used in the synthesis of pharmaceuticals.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other aminomethyl-containing compounds.

Actividad Biológica

4-(Aminomethyl)-2,2-dimethylhexan-3-ol is an organic compound notable for its unique chemical structure, which includes both an amine and an alcohol functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and organic synthesis. The following sections will explore its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H19NO. Its structure features a branched hydrocarbon backbone with an amine group (-NH₂) and a hydroxyl group (-OH), contributing to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₉NO |

| Molecular Weight | 157.24 g/mol |

| CAS Number | 1487821-58-8 |

Antiviral Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antiviral properties. For instance, derivatives such as 4-(aminomethyl)benzamides have shown potent inhibitory effects against the Ebola virus and Marburg virus. These findings suggest that similar compounds may also possess antiviral capabilities, warranting further investigation into their mechanisms of action and therapeutic potential .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. In vitro studies have confirmed its effectiveness against various bacterial strains. The compound's docking studies indicate a strong interaction with target proteins, suggesting a mechanism through which it exerts its antimicrobial effects .

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. These methods typically involve the alkylation of amines or the reduction of corresponding ketones. The following table summarizes some common synthesis approaches:

| Synthesis Method | Description |

|---|---|

| Alkylation of Amine | Reaction of a suitable alkyl halide with an amine. |

| Reduction of Ketones | Reduction of ketones using reducing agents like LiAlH₄. |

| Multi-step Synthesis | Combination of multiple reactions to achieve the final product. |

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral activity of various aminomethyl compounds against pseudoviruses mimicking Ebola and Marburg viruses. The results indicated that certain derivatives had EC50 values below 10 μM, demonstrating promising antiviral efficacy .

- Antimicrobial Testing : In another research project focused on antimicrobial activity, this compound was tested against several bacterial pathogens. The compound showed significant inhibition zones in agar diffusion tests, indicating strong antibacterial properties .

Propiedades

Fórmula molecular |

C9H21NO |

|---|---|

Peso molecular |

159.27 g/mol |

Nombre IUPAC |

4-(aminomethyl)-2,2-dimethylhexan-3-ol |

InChI |

InChI=1S/C9H21NO/c1-5-7(6-10)8(11)9(2,3)4/h7-8,11H,5-6,10H2,1-4H3 |

Clave InChI |

FLKZOKMCUTVWLV-UHFFFAOYSA-N |

SMILES canónico |

CCC(CN)C(C(C)(C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.